DNA Gyrase-IN-3

Catalog No.
S12890592
CAS No.
M.F
C18H20N6OS2
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNA Gyrase-IN-3

Product Name

DNA Gyrase-IN-3

IUPAC Name

(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one

Molecular Formula

C18H20N6OS2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14-

InChI Key

IOIZOWUYBWPEFN-STZFKDTASA-N

Canonical SMILES

CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1

Isomeric SMILES

CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1

DNA Gyrase-IN-3 (Compound 28, CAS: 2522667-08-7) is a highly specialized benzosuberone-dithiazole hybrid engineered as a targeted inhibitor of the bacterial DNA gyrase B (GyrB) ATPase domain. Unlike conventional fluoroquinolones that target the GyrA subunit, this compound disrupts the energy-supplying mechanism of DNA supercoiling [1]. It is primarily procured for advanced antimicrobial discovery pipelines, particularly those focused on overcoming multidrug-resistant (MDR) atypical respiratory pathogens and tuberculosis. Its unique molecular hybridization provides a robust, processable scaffold for developing next-generation antibiotics with a distinct mechanism of action that bypasses established resistance pathways [1].

Research Fit

Target Class Bacterial DNA gyrase B (GyrB) inhibitor for antimicrobial research
Reported Activity Micromolar-range inhibition of E. coli DNA gyrase
Research Context Anti-tubercular screening and mechanistic resistance studies

Substituting DNA Gyrase-IN-3 with classical DNA gyrase inhibitors like Ciprofloxacin or Novobiocin fundamentally alters the experimental mechanism and resistance profile of a screening assay. Ciprofloxacin targets the GyrA cleavage-ligation active site, rendering it ineffective in assays involving fluoroquinolone-resistant strains with GyrA mutations [1]. While Novobiocin targets GyrB, it suffers from distinct permeability and cross-resistance limitations in certain Gram-negative models. DNA Gyrase-IN-3 provides a structurally distinct benzosuberone-thiazole pharmacophore that maintains superior potency against specific Gram-negative respiratory pathogens (e.g., H. influenzae) while demonstrating a highly favorable cytotoxicity profile in human lung cell models, making it a non-interchangeable precursor for targeted respiratory drug development [1].

Substitution Risk

Potency profile mismatch
Inhibition potency may shift from low nanomolar to micromolar range across GyrB inhibitor classes, altering target engagement.
Anti-tubercular activity is compound-specific
Reported anti-tubercular properties are not universal among GyrB inhibitors; substitution may lose relevant screening context.
Resistance profile context may differ
Effectiveness against fluoroquinolone-resistant strains depends on GyrB selectivity and cannot be assumed across GyrB-targeting compounds.

Superior in vitro Potency Against Respiratory Pathogens

In comparative antibacterial assays against bronchitis-causing bacteria, DNA Gyrase-IN-3 demonstrated significant outperformance against the clinical standard Ciprofloxacin. Specifically, against H. influenzae, DNA Gyrase-IN-3 achieved an MIC of 1.95 µg/mL, representing a 4-fold increase in potency over Ciprofloxacin. It also showed 2-fold higher activity against M. pneumoniae [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data1.95 µg/mL (H. influenzae)
Comparator Or BaselineCiprofloxacin (7.81 µg/mL)
Quantified Difference4-fold higher potency
ConditionsIn vitro antibacterial assay against bronchitis-causing bacteria

Justifies the selection of this specific scaffold over standard fluoroquinolones for developing targeted therapies against atypical, resistant respiratory infections.

E. coli Gyrase IC50
Reported
DNA Gyrase-IN-3: 5.41–15.64 µM
Novobiocin: 0.17 µM
~32–92-fold less potent
Supports sub‑maximal inhibition study context
In vitro enzyme assay context

Targeted GyrB ATPase Inhibition

DNA Gyrase-IN-3 avoids GyrA-mediated resistance by specifically targeting the ATPase subunit of DNA gyrase B. Biochemical assays confirm that the compound inhibits E. coli DNA gyrase supercoiling and ATPase activity at low micromolar concentrations, with an IC50 range of 5.41 to 15.64 µM [1]. This provides a mechanistically distinct baseline compared to GyrA inhibitors.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data5.41 - 15.64 µM
Comparator Or BaselineGyrA inhibitors (e.g., Ciprofloxacin) which are inactive against the ATPase domain
Quantified DifferenceSpecific low-micromolar inhibition of the GyrB ATPase subunit
ConditionsE. coli DNA gyrase supercoiling and ATPase activity assays

Essential for researchers needing a validated, processable GyrB-specific mechanism to bypass established GyrA-mediated fluoroquinolone resistance in screening cascades.

Gyrase Selectivity
Data to verify
vs. DNA Gyrase-IN-2
E. coli: 5.41–15.64 µM vs 3.29–10.49 µM
M. tuberculosis: not quantified vs 4.41–5.61 µM
Selection depends on mycobacterial quantification need
Vendor‑reported data; cross‑study comparison

Favorable Cytotoxicity Profile for Assay Development

A major procurement hurdle for novel antibacterial scaffolds is non-specific eukaryotic toxicity. The benzosuberone-dithiazole series containing DNA Gyrase-IN-3 demonstrated a high safety profile when tested against normal human lung cells (WI-38), yielding IC50 values between 74.8 and 117 µM [1]. This establishes a wide selectivity window relative to its low-micromolar antibacterial MICs.

Evidence DimensionMammalian Cell Cytotoxicity (IC50)
Target Compound Data> 74 µM
Comparator Or BaselineGeneral cytotoxic antibacterial hits (often < 10 µM)
Quantified DifferenceWide selectivity window (>30-fold difference between antibacterial MIC and mammalian toxicity)
ConditionsIn vitro cytotoxicity assay using WI-38 normal human lung fibroblasts

Ensures that observed antibacterial activities are target-specific rather than the result of general eukaryotic toxicity, reducing false positives in downstream formulation and screening.

Mechanism & Resistance
Class-level inference
GyrB inhibitor vs. fluoroquinolone (GyrA poison)
>100‑fold potency gap; avoids GyrA cross‑resistance
Orthogonal tool for fluoroquinolone resistance research
Based on structural class precedent

Antimicrobial Resistance (AMR) Screening Pipelines

Due to its specific inhibition of the GyrB ATPase domain, DNA Gyrase-IN-3 is an ideal reference compound or starting scaffold for developing drugs against fluoroquinolone-resistant Gram-negative bacteria and M. tuberculosis, bypassing GyrA-mediated resistance mechanisms [1].

Respiratory Infection Modeling

Given its superior 1.95 µg/mL MIC against H. influenzae compared to Ciprofloxacin, this compound is highly suited for in vitro models of bronchitis and atypical pneumonia, serving as a benchmark for novel respiratory therapeutics [1].

Gyrase ATPase Assay Calibration

DNA Gyrase-IN-3 serves as a reliable positive control and structural benchmark in biochemical assays measuring DNA gyrase supercoiling and ATPase domain inhibition, providing a reproducible 5.41 - 15.64 µM IC50 baseline [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GyrB inhibitor screening assays
GyrB-targeting inhibition context
Benchmark IC50 in E. coli gyrase assays
Mycobacterial anti‑tubercular screening
Reported anti‑tubercular activity profile
Whole‑cell or target‑based mycobacterial assay benchmarking
Fluoroquinolone resistance mechanism studies
GyrB‑selective mechanism independent of GyrA
Activity in GyrA‑mutant vs wild‑type strains

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

400.11400163 Da

Monoisotopic Mass

400.11400163 Da

Heavy Atom Count

27

Explore Compound Types